(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol
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Overview
Description
Jegosapogenol B is a triterpenoid compound belonging to the class of saponinsThis compound is characterized by its pentacyclic structure and multiple hydroxyl groups, making it a significant molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Jegosapogenol B can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves multiple steps, starting from simpler triterpenoid precursors. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of Jegosapogenol B often involves the extraction from plant sources, such as the fruit peels of certain species. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. This method is preferred due to its cost-effectiveness and the availability of natural sources .
Chemical Reactions Analysis
Types of Reactions
Jegosapogenol B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of Jegosapogenol B, such as oxidized or reduced forms, which can have different biological activities and properties .
Scientific Research Applications
Jegosapogenol B has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Jegosapogenol B is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-cancer and hepatoprotective activities.
Industry: It is used in the formulation of various pharmaceutical and cosmetic products due to its bioactive properties
Mechanism of Action
Jegosapogenol B exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but its multi-faceted mechanism of action makes it a compound of significant interest .
Comparison with Similar Compounds
Jegosapogenol B is similar to other triterpenoids such as:
- Barringtogenol C
- Theasapogenol B
- Acutangenol B
- Aescinidin
- Careyagenol A
- Giganteumgenin M
- Jegosapogenol A
- Saniculagenin D
Compared to these compounds, Jegosapogenol B is unique due to its specific hydroxylation pattern and its distinct biological activities. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
19882-11-2 |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22-30(18,16-31)23(33)24(25)34-22/h8,18-24,31-33H,9-16H2,1-7H3/t18-,19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1 |
InChI Key |
UHVLMLUQNCPVOJ-AXOVLVJBSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC6C2(C(C1O6)O)CO)C)C)(C)C)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)C)O |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC6C2(C(C1O6)O)CO)C)C)(C)C)O)C)C |
Origin of Product |
United States |
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